Cas no 2172372-45-9 (4-cyclopropyl-1,8-dioxa-5-azaspiro5.5undecane)
4-cyclopropyl-1,8-dioxa-5-azaspiro5.5undecane Chemical and Physical Properties
Names and Identifiers
-
- 4-cyclopropyl-1,8-dioxa-5-azaspiro5.5undecane
- 2172372-45-9
- EN300-1279080
- 4-cyclopropyl-1,8-dioxa-5-azaspiro[5.5]undecane
-
- Inchi: 1S/C11H19NO2/c1-5-11(8-13-6-1)12-10(4-7-14-11)9-2-3-9/h9-10,12H,1-8H2
- InChI Key: IWECOQWFULMGCN-UHFFFAOYSA-N
- SMILES: O1CCC(C2CC2)NC21COCCC2
Computed Properties
- Exact Mass: 197.141578849g/mol
- Monoisotopic Mass: 197.141578849g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 217
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 30.5Ų
4-cyclopropyl-1,8-dioxa-5-azaspiro5.5undecane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1279080-0.05g |
4-cyclopropyl-1,8-dioxa-5-azaspiro[5.5]undecane |
2172372-45-9 | 0.05g |
$1188.0 | 2023-05-23 | ||
| Enamine | EN300-1279080-0.1g |
4-cyclopropyl-1,8-dioxa-5-azaspiro[5.5]undecane |
2172372-45-9 | 0.1g |
$1244.0 | 2023-05-23 | ||
| Enamine | EN300-1279080-0.25g |
4-cyclopropyl-1,8-dioxa-5-azaspiro[5.5]undecane |
2172372-45-9 | 0.25g |
$1300.0 | 2023-05-23 | ||
| Enamine | EN300-1279080-0.5g |
4-cyclopropyl-1,8-dioxa-5-azaspiro[5.5]undecane |
2172372-45-9 | 0.5g |
$1357.0 | 2023-05-23 | ||
| Enamine | EN300-1279080-1.0g |
4-cyclopropyl-1,8-dioxa-5-azaspiro[5.5]undecane |
2172372-45-9 | 1g |
$1414.0 | 2023-05-23 | ||
| Enamine | EN300-1279080-2.5g |
4-cyclopropyl-1,8-dioxa-5-azaspiro[5.5]undecane |
2172372-45-9 | 2.5g |
$2771.0 | 2023-05-23 | ||
| Enamine | EN300-1279080-5.0g |
4-cyclopropyl-1,8-dioxa-5-azaspiro[5.5]undecane |
2172372-45-9 | 5g |
$4102.0 | 2023-05-23 | ||
| Enamine | EN300-1279080-10.0g |
4-cyclopropyl-1,8-dioxa-5-azaspiro[5.5]undecane |
2172372-45-9 | 10g |
$6082.0 | 2023-05-23 | ||
| Enamine | EN300-1279080-50mg |
4-cyclopropyl-1,8-dioxa-5-azaspiro[5.5]undecane |
2172372-45-9 | 50mg |
$1008.0 | 2023-10-01 | ||
| Enamine | EN300-1279080-100mg |
4-cyclopropyl-1,8-dioxa-5-azaspiro[5.5]undecane |
2172372-45-9 | 100mg |
$1056.0 | 2023-10-01 |
4-cyclopropyl-1,8-dioxa-5-azaspiro5.5undecane Related Literature
-
1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on 4-cyclopropyl-1,8-dioxa-5-azaspiro5.5undecane
Introduction to 4-cyclopropyl-1,8-dioxa-5-azaspiro5.5undecane (CAS No. 2172372-45-9)
4-cyclopropyl-1,8-dioxa-5-azaspiro5.5undecane, identified by the Chemical Abstracts Service Number (CAS No.) 2172372-45-9, is a compound of significant interest in the field of medicinal chemistry and pharmacology. This spirocyclic ether azine derivative exhibits a unique structural framework that has garnered attention for its potential biological activities and synthetic utility. The presence of both cyclopropyl and azaspiro moieties in its molecular architecture imparts distinct electronic and steric properties, making it a promising candidate for further investigation in drug discovery programs.
The compound’s name, 4-cyclopropyl-1,8-dioxa-5-azaspiro5.5undecane, provides a detailed description of its chemical structure. The spirocyclic core consists of two fused rings—a six-membered azacycloalkane ring and an eight-membered oxygen-containing heterocycle—connected at the 5th position of the azine ring and the 8th position of the dioxa ring. The cyclopropyl substituent at the 4-position introduces steric hindrance and influences the compound’s conformational preferences, which can be critical for binding interactions with biological targets.
Recent advancements in computational chemistry have enabled researchers to predict the pharmacokinetic and pharmacodynamic properties of such complex molecules with greater accuracy. Molecular modeling studies suggest that 4-cyclopropyl-1,8-dioxa-5-azaspiro5.5undecane may interact with biological macromolecules through multiple binding modes, including hydrogen bonding and hydrophobic interactions. This versatility makes it an attractive scaffold for designing molecules with enhanced binding affinity and selectivity.
In the context of medicinal chemistry, spirocyclic compounds have been increasingly recognized for their therapeutic potential. The spiro linkage often enhances metabolic stability while maintaining favorable pharmacokinetic profiles. Additionally, the azaspiro motif has been explored in various drug candidates due to its ability to modulate enzyme activity and receptor binding. For instance, related spirocyclic azines have shown promise in inhibiting kinases and other enzymes involved in cancer pathways.
The synthesis of 4-cyclopropyl-1,8-dioxa-5-azaspiro5.5undecane presents both challenges and opportunities for organic chemists. The construction of the spirocyclic core requires precise control over reaction conditions to ensure high yield and purity. Recent reports highlight novel synthetic strategies that leverage transition-metal catalysis to facilitate spirocyclization reactions, thereby improving access to complex heterocycles like this one.
Biological evaluation of 4-cyclopropyl-1,8-dioxa-5-azaspiro5.5undecane has begun to reveal its potential as a lead compound for drug development. Preliminary assays suggest that it exhibits moderate activity against certain enzymatic targets, although further optimization is needed to enhance potency and selectivity. The cyclopropyl group, in particular, appears to play a crucial role in modulating binding interactions, making it a key feature to retain or modify in future derivatives.
The compound’s structural features also make it an interesting model for studying molecular recognition processes. The interplay between steric bulk from the cyclopropyl group and electronic effects from the azaspiro core can provide insights into how small molecules interact with biological systems at the atomic level. Such understanding is essential for designing next-generation therapeutics with improved efficacy and reduced side effects.
As research in medicinal chemistry continues to evolve, compounds like 4-cyclopropyl-1,8-dioxa-5-azaspiro5.5undecane (CAS No. 2172372-45-9) are likely to play a pivotal role in discovering novel treatments for various diseases. Their unique structural attributes offer a rich foundation for chemical innovation, driving forward efforts to develop safer and more effective pharmaceuticals.
In conclusion, 4-cyclopropyl-1,8-dioxa-5-azaspiro5.5undecane represents a fascinating example of how structural complexity can be leveraged to explore new therapeutic avenues. Its synthesis, characterization, and biological evaluation underscore the importance of interdisciplinary approaches in modern drug discovery research.
2172372-45-9 (4-cyclopropyl-1,8-dioxa-5-azaspiro5.5undecane) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)